

Acynonapyr: An Environmental Impact Assessment Compared to Existing Acaricides

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A comprehensive guide for researchers and drug development professionals on the environmental profile of the novel acaricide **Acynonapyr** in comparison to established market alternatives. This report details quantitative ecotoxicological data, environmental fate characteristics, and the underlying experimental methodologies.

Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd., distinguished by its unique azabicyclic ring and oxyamine structure.[1] It represents a new mode of action, classified as a Group 33 insecticide by the Insecticide Resistance Action Committee (IRAC), targeting calcium-activated potassium channels (KCa2) in spider mites.[1][2] This specific mechanism of action leads to a disruption of nerve impulse transmission, causing paralysis and death in target mite species.[1] A key attribute of Acynonapyr is its high selectivity for spider mites, with reports of minimal impact on beneficial insects and natural enemies, positioning it as a potentially valuable component of Integrated Pest Management (IPM) programs.[1][3] This guide provides a comparative analysis of the environmental impact of Acynonapyr against four widely used acaricides with varying modes of action: Abamectin, Bifenazate, Etoxazole, and Spiromesifen.

Comparative Environmental Impact Data

The following tables summarize key quantitative data on the environmental fate and ecotoxicity of **Acynonapyr** and its alternatives. This data is essential for understanding the potential risks these compounds pose to non-target organisms and their persistence in the environment.

Table 1: Environmental Fate Characteristics



Miticide	Soil Half-life (Aerobic, days)	Aquatic Half-life (Hydrolysis, days)	
Acynonapyr	Data not available	40 (pH 10)	
Abamectin	14 - 56	Rapidly degraded by photolysis	
Bifenazate	<1	Rapid	
Etoxazole	19	Stable to hydrolysis	
Spiromesifen	12 - 45	4.8 (pH 9), 45 (pH 7), 107 (pH 4)	

Table 2: Ecotoxicity to Aquatic Organisms

Miticide	Fish (Rainbow Trout, 96h LC50, mg/L)	Aquatic Invertebrates (Daphnia magna, 48h EC50, mg/L)
Acynonapyr	>10	Data not available
Abamectin	0.003 - 0.0032	0.00034
Bifenazate	0.58 - 0.76	0.50
Etoxazole	>0.26	>0.27
Spiromesifen	0.0155 - 0.0168	>0.0923

Table 3: Ecotoxicity to Non-Target Terrestrial Organisms



Miticide	Honeybee (Acute Contact, 48h LD50, μ g/bee)	Honeybee (Acute Oral, 48h LD50, μ g/bee)	Earthworm (14d LC50, mg/kg soil)
Acynonapyr	Data not available	Data not available	Data not available
Abamectin	0.009	0.002	>24
Bifenazate	1.9 - 11.1	1.1 - 7.9	>1250
Etoxazole	>100	>100	>1000
Spiromesifen	>100	>99	>1000

Experimental Protocols

The data presented in this guide are generated following standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data are reliable and comparable across different studies and substances.

OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil

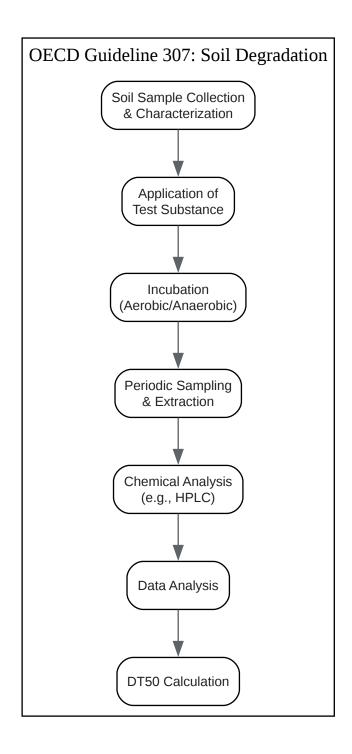
This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[4][5][6][7]

- Test System: Soil samples are collected from relevant agricultural areas. The soil is sieved and its characteristics (pH, organic carbon content, texture) are determined.
- Procedure: A known concentration of the test substance, often radiolabelled, is applied to the soil samples. The samples are then incubated in the dark at a controlled temperature and moisture content for up to 120 days. For aerobic conditions, the soil is kept in flasks that allow for air exchange. For anaerobic conditions, the soil is flooded with water and purged with an inert gas to remove oxygen.
- Analysis: At various time points, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentration of the



parent compound and its transformation products. The rate of mineralization to carbon dioxide is also measured.

• Endpoint: The primary endpoint is the dissipation time 50 (DT50), which is the time required for 50% of the initial concentration of the test substance to degrade.



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Experimental workflow for determining soil degradation half-life (DT50).

OECD Guideline 203: Fish, Acute Toxicity Test

This test is designed to determine the short-term lethal effects of a substance on freshwater fish.[6][8][9][10][11][12]

- Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
- Procedure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period under controlled conditions (temperature, light, pH). A control group is exposed to water without the test substance.
- Observations: The number of dead fish is recorded at 24, 48, 72, and 96 hours.
- Endpoint: The main endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is estimated to be lethal to 50% of the test fish population over the 96-hour exposure period.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This guideline assesses the acute toxicity of a substance to aquatic invertebrates, using Daphnia magna as the test organism.[11][13][14][15][16][17]

- Test Organism: Young daphnids (less than 24 hours old) are used for the test.
- Procedure: The daphnids are exposed to a series of concentrations of the test substance in water for 48 hours.
- Observations: The number of immobilized daphnids (those that are unable to swim) is recorded at 24 and 48 hours.
- Endpoint: The primary endpoint is the median effective concentration (EC50), which is the concentration of the substance that causes immobilization in 50% of the daphnids within 48 hours.



OECD Guidelines 213 & 214: Honeybees, Acute Oral and Contact Toxicity Tests

These guidelines are used to determine the acute toxicity of chemicals to honeybees (Apis mellifera) through oral and contact exposure, respectively.[1][18][19][20]

- OECD 213 (Oral Toxicity): Bees are fed a sucrose solution containing various concentrations of the test substance.[21][22]
- OECD 214 (Contact Toxicity): A small droplet of the test substance dissolved in a suitable solvent is applied directly to the thorax of the bees.[18]
- Procedure: For both tests, groups of bees are exposed to a range of doses. Mortality is assessed at regular intervals over a 48 to 96-hour period.
- Endpoint: The median lethal dose (LD50) is calculated, which is the dose of the substance that is lethal to 50% of the test bees.

OECD Guideline 207: Earthworm, Acute Toxicity Test

This test evaluates the acute toxicity of substances to earthworms (Eisenia fetida).[23][24][25] [26][27][28]

- Test System: Earthworms are exposed to the test substance mixed into an artificial soil substrate.
- Procedure: A range of concentrations of the test substance is tested. The earthworms are kept in the treated soil for 14 days.
- Observations: Mortality is assessed at 7 and 14 days.
- Endpoint: The median lethal concentration (LC50) is determined, which is the concentration of the substance in the soil that is lethal to 50% of the earthworms.

Modes of Action

The environmental impact of a pesticide is closely linked to its mode of action. A highly specific mode of action that targets a pathway unique to the pest is generally associated with lower

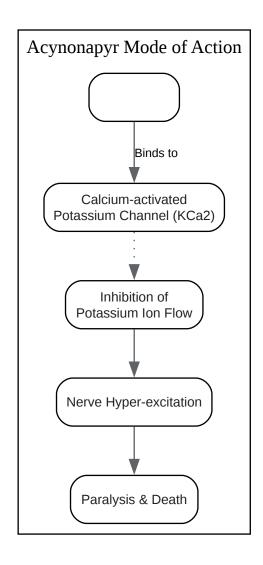




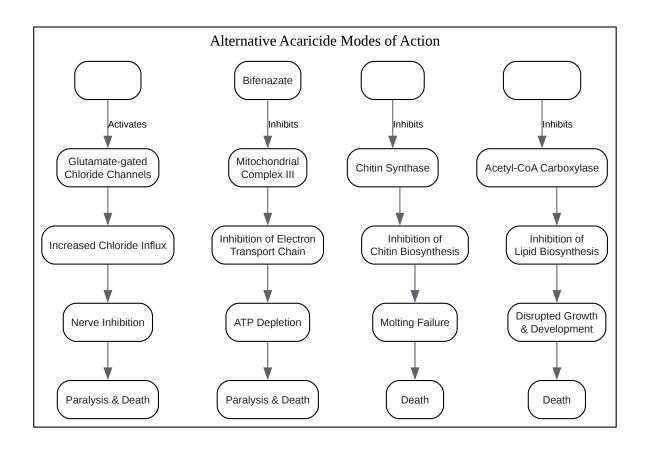


toxicity to non-target organisms.









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